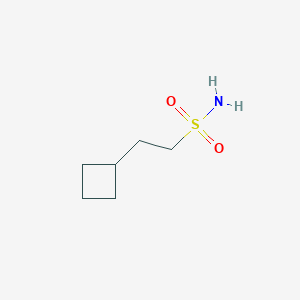

2-Cyclobutylethane-1-sulfonamide

描述

Contextualization within the Sulfonamide Class: Core Structures and Derivatives

Sulfonamides are a class of organosulfur compounds characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. study.comstudy.comwikipedia.org This functional group, R-SO₂NR'R'', is the foundation for a wide array of molecules with significant biological activities. researchgate.net The first sulfonamides were discovered in the early 20th century and heralded the age of modern antimicrobial therapy. nih.govnih.gov

The core structure's versatility allows for extensive derivatization at both the sulfur-bound R group and the nitrogen atom, leading to a vast library of compounds with diverse applications. study.com Beyond their well-known antibacterial properties, sulfonamide derivatives have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies. researchgate.netresearchgate.net Their stability and favorable physicochemical properties make them a cornerstone in medicinal chemistry. nih.govresearchgate.net The primary sulfonamide in 2-Cyclobutylethane-1-sulfonamide, where the nitrogen is bonded to two hydrogen atoms, serves as a crucial building block for creating more complex secondary or tertiary sulfonamides. study.comnih.gov

| Property | Description | Significance |

|---|---|---|

| Core Structure | R-SO₂NR'R'' | Forms the basis for a large class of synthetic compounds. wikipedia.orgnih.gov |

| Key Bonds | Sulfur-Nitrogen (S-N) bond | Central to the structure and reactivity of the molecule. nih.gov |

| Physicochemical Profile | Generally crystalline and stable with a rigid functional group. wikipedia.org | Contributes to favorable pharmacokinetic properties in drug candidates. nih.gov |

| Biological Roles | Antibacterial, diuretic, anti-inflammatory, anticancer, etc. researchgate.net | Demonstrates a wide range of pharmacological activities. nih.gov |

| Synthetic Access | Classically synthesized from sulfonyl chlorides and amines. wikipedia.orgresearchgate.net | Well-established and versatile synthetic routes are available. organic-chemistry.org |

Significance of Cyclobutane (B1203170) Motifs in Molecular Design and Chemical Biology

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized as a structural motif in medicinal chemistry. nih.govru.nl Its inclusion in a molecule can significantly influence its physical and biological properties. One of the key features of the cyclobutane ring is its unique, puckered three-dimensional structure. nih.gov This rigidity can help lock a molecule into a specific conformation, which can be advantageous for improving its binding affinity and selectivity to a biological target. lifechemicals.compharmablock.com

Incorporating a cyclobutane moiety can also enhance a compound's metabolic stability. ru.nl It can serve as a bioisosteric replacement for other groups, like phenyl rings or gem-dimethyl groups, offering improved physicochemical properties while maintaining or enhancing biological activity. nih.gov The strained nature of the ring provides a distinct geometry that can be exploited to fill hydrophobic pockets in protein binding sites and to orient pharmacophoric groups in a precise manner. nih.govru.nl This strategic use of the cyclobutane scaffold has been successfully employed in the development of drugs for cancer and other diseases. ru.nllifechemicals.com

| Attribute | Description | Impact on Molecular Properties |

|---|---|---|

| Structure | Four-membered carbocyclic ring, adopts a puckered conformation. nih.gov | Provides conformational rigidity and a distinct 3D shape. pharmablock.com |

| Metabolic Stability | Can improve resistance to metabolic degradation. ru.nl | Potentially enhances the pharmacokinetic profile of a drug candidate. pharmablock.com |

| Bioisosterism | Can act as a replacement for other chemical groups (e.g., phenyl rings). nih.gov | Allows for fine-tuning of physicochemical properties like solubility and lipophilicity. |

| Application in Drug Design | Used to direct pharmacophore groups and reduce planarity. nih.govru.nl | Can lead to improved potency and selectivity. pharmablock.com |

Rationale for Academic Investigation of this compound as a Model Compound

Investigating this compound would allow researchers to systematically probe fundamental questions in molecular design:

Conformational Analysis: How does the puckered cyclobutane ring influence the rotational freedom of the ethylsulfonamide side chain? Understanding this interaction is crucial for predicting how similar structures might orient themselves within a protein's active site.

Physicochemical Properties: The combination of the hydrophobic cyclobutane ring and the hydrophilic sulfonamide group creates an amphipathic molecule. Studying its solubility, lipophilicity (LogP), and other properties provides valuable data for computational models that predict the behavior of more complex drug candidates. nih.govacs.org

Synthetic Methodology: Developing efficient synthetic routes to this compound can establish protocols applicable to the synthesis of a broader library of related compounds, facilitating future drug discovery efforts. nih.govorganic-chemistry.org

By examining a structurally simple yet functionally rich molecule like this compound, researchers can generate foundational knowledge that accelerates the design and development of new materials and therapeutic agents. brainly.inresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-cyclobutylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVHCGFPGRCUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyclobutylethane 1 Sulfonamide

Established Synthetic Routes for Sulfonamide Formation

The creation of the sulfonamide linkage (R-SO₂-NR'R'') is a critical step in the synthesis of the target molecule. Several reliable methods have been developed for this purpose, ranging from classical approaches to more modern catalytic systems.

Sulfonylation of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for preparing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. ucl.ac.ukcbijournal.com This reaction, often referred to as sulfonylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. nih.gov

For the synthesis of 2-Cyclobutylethane-1-sulfonamide, this would involve the reaction of 2-cyclobutylethane-1-sulfonyl chloride with ammonia (B1221849) or a suitable ammonia surrogate.

General Reaction Scheme: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

| Reactant 1 | Reactant 2 | Base | Product |

| Sulfonyl Chloride (e.g., 2-Cyclobutylethane-1-sulfonyl chloride) | Primary/Secondary Amine (e.g., Ammonia) | Pyridine, Triethylamine | Sulfonamide (e.g., this compound) |

The primary amines are generally highly reactive in this process. cbijournal.com The use of N-silylamines in place of traditional amines has also been shown to produce sulfonamides in high yields, reacting efficiently with sulfonyl chlorides. nih.gov

Alternative Strategies for Sulfonamide Bond Formation (e.g., via amines and thiols)

While the sulfonyl chloride route is robust, alternative methods provide different pathways that can be advantageous depending on the availability of starting materials and functional group tolerance. One notable alternative is the direct oxidative coupling of thiols and amines. researchgate.netacs.orgnih.gov This approach streamlines the synthesis by avoiding the pre-functionalization step of creating a sulfonyl chloride. researchgate.netnih.gov

This transformation can be achieved using various oxidizing agents or through electrochemical methods. acs.org For example, an environmentally benign electrochemical process enables the oxidative coupling of thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. acs.orgwhiterose.ac.uk In the context of this compound, the synthesis would start from 2-cyclobutylethanethiol and an amine source.

Other methods include:

From Sulfonic Acids: Sulfonic acids can be converted to sulfonamides, often under microwave irradiation, providing a high-yielding route. cbijournal.com

From Sulfinate Salts: Primary sulfonamides can be prepared from sulfinate salts by reaction with an electrophilic nitrogen source. acs.org

Palladium-Catalyzed Processes: Modern methods include the palladium-catalyzed coupling of aryl halides with a sulfur dioxide surrogate, which can then be converted to the sulfonamide in a one-pot process. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Method | Key Features |

| Thiol (R-SH) | Amine (R'-NH₂) | Oxidative Coupling | Avoids pre-functionalization; can be performed electrochemically. researchgate.netacs.org |

| Sulfonic Acid (R-SO₃H) | Amine (R'-NH₂) | Microwave Irradiation | Good functional group tolerance and high yields. cbijournal.com |

| Sulfinate Salt (R-SO₂Na) | Electrophilic N-Source | Amination | Alternative to sulfonyl chlorides. acs.org |

Precursors and Intermediates in this compound Synthesis

The choice of precursors is dictated by the chosen synthetic route. For the classical sulfonylation, a sulfonyl chloride is the key intermediate.

Role of 2-Cyclobutylethane-1-sulfinyl Chloride as a Synthetic Precursor

While sulfonyl chlorides are the direct precursors in the most common sulfonamide synthesis, sulfinyl chlorides (R-SOCl) can also play a role, primarily as intermediates in the formation of sulfinamides or as precursors to sulfonyl chlorides themselves.

A sulfinyl chloride can be synthesized from the corresponding thiol. Although they are sensitive to hydrolysis, they are valuable intermediates. nih.gov Sulfinamides (R-SONHR') can be synthesized from sulfonyl chlorides via an in-situ reduction, or from sulfinyl chlorides by reaction with an amine. nih.govacs.org

The direct conversion of a sulfinyl chloride to a sulfonamide is not the standard route. Typically, the sulfinyl chloride would first be oxidized to the corresponding sulfonyl chloride (R-SO₂Cl). This oxidation step transforms the sulfur center to the correct oxidation state required for the stable sulfonamide group. Once 2-cyclobutylethane-1-sulfonyl chloride is formed, it can then react with an amine as described in section 2.1.1. Therefore, 2-cyclobutylethane-1-sulfinyl chloride would serve as a precursor to the key sulfonyl chloride intermediate.

Synthetic Approaches to Functionalized Cyclobutane (B1203170) Rings

The construction of the cyclobutane moiety is a non-trivial synthetic challenge due to the inherent ring strain of the four-membered ring. researchgate.net Cycloaddition reactions are among the most powerful methods for forming this structural motif. nih.govresearchgate.net

Regiospecific Thermal Cyclisation Reactions for Cyclobutane Core Formation

Thermal [2+2] cycloaddition reactions are a primary method for constructing cyclobutane rings. organicreactions.org This reaction involves the combination of two unsaturated components (e.g., two alkenes) to form a four-membered ring. The regioselectivity of the reaction, which determines the orientation of the substituents on the resulting cyclobutane ring, is a critical consideration.

One of the most effective thermal [2+2] cycloadditions for synthesizing substituted cyclobutanes involves the reaction of an alkene with a ketene or a keteniminium ion. nih.govnih.gov Ketenes are particularly good substrates for thermal [2+2] cycloadditions because they are sterically less encumbered. harvard.edu For instance, the reaction of dichloroketene with an appropriate alkene, followed by dehalogenation, is a common strategy to produce cyclobutanone derivatives, which can be further functionalized. nih.gov

Another approach is the thermal [2+2] cycloaddition between vinyl boronates and in-situ generated keteniminium salts, which provides a one-step route to functionalized borylated cyclobutanes. nih.gov These borylated intermediates are versatile and can be used in subsequent reactions to install the desired side chain. The formation of the cyclobutane core of this compound would likely involve the cycloaddition of a smaller alkene with a partner that allows for the eventual introduction of the two-carbon ethylsulfonamide side chain.

| Cycloaddition Partners | Reaction Type | Product Type | Key Features |

| Alkene + Ketene | Thermal [2+2] Cycloaddition | Cyclobutanone | Highly effective and reliable method. nih.gov |

| Alkene + Allene | Thermal [2+2] Cycloaddition | Methylene-cyclobutane | Efficient formation of cyclobutane adducts. nih.gov |

| Vinyl Boronate + Keteniminium Salt | Thermal [2+2] Cycloaddition | Borylated Cyclobutane | Provides versatile intermediates for further functionalization. nih.gov |

Fragment-Based Synthetic Strategies for Cyclobutane Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful methodology in medicinal chemistry, emphasizing the use of low molecular weight compounds that can be progressively optimized into more potent drug candidates. Within this paradigm, the cyclobutane moiety is an attractive, yet underutilized, three-dimensional (3D) scaffold. nih.gov Synthetic strategies for creating diverse libraries of cyclobutane-containing fragments, including sulfonamides, are crucial for expanding the chemical space available for FBDD screening.

A common approach to generating these fragments involves the use of a versatile cyclobutane-based intermediate that allows for diversification and the introduction of various functional groups. nih.gov One such key intermediate is 3-azido-cyclobutanone, which provides access to a range of functionalities with accessible growth vectors. nih.gov This strategy facilitates the synthesis of a focused library of 3D cyclobutane fragments, including secondary amines, amides, and sulfonamides. nih.gov The design of these libraries often employs computational tools such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis to ensure chemical diversity and a high degree of three-dimensionality. nih.gov

The general synthetic route for generating cyclobutane fragments often starts with a common cyclobutane core that can be functionalized. For instance, a 3-azido-cyclobutanone intermediate can be subjected to various reactions to introduce different side chains and functional groups. researchgate.net For the synthesis of sulfonamide fragments, the amino group, obtained from the reduction of the azide, can be reacted with a variety of sulfonyl chlorides (RSO₂Cl) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM). researchgate.net This is followed by a deprotection step if necessary. researchgate.net This modular approach allows for the creation of a diverse set of sulfonamide-functionalized cyclobutane fragments by varying the 'R' group on the sulfonyl chloride.

A representative scheme for the synthesis of cyclobutane sulfonamide fragments is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-azido-cyclobutanol | Dess-Martin periodinane, DCM | 3-azido-cyclobutanone |

| 2 | 3-azido-cyclobutanone | H₂, Pd/C, EtOH | 3-amino-cyclobutanone |

| 3 | 3-amino-cyclobutanone | RSO₂Cl, Et₃N, DCM | N-(3-oxocyclobutyl)sulfonamide |

| 4 | N-(3-oxocyclobutyl)sulfonamide | NaBH₄, MeOH | N-(3-hydroxycyclobutyl)sulfonamide |

This fragment-based approach, which focuses on building a library of diverse small molecules around a central cyclobutane scaffold, is a strategic way to explore the chemical space for potential drug leads. The inclusion of the sulfonamide group in these fragments is particularly relevant due to its prevalence in many marketed drugs. nih.gov

Diastereoselective Synthesis and Isomeric Control in this compound and Analogues

The biological activity of a molecule is often highly dependent on its stereochemistry. Therefore, controlling the diastereoselectivity during the synthesis of substituted cyclobutanes like this compound and its analogues is of paramount importance. The rigid and puckered nature of the cyclobutane ring can lead to the existence of distinct cis and trans diastereomers, which may exhibit different pharmacological profiles.

Several strategies have been developed for the diastereoselective synthesis of substituted cyclobutanes. One effective method is the sulfa-Michael addition to cyclobutenes. rsc.orgnih.gov This reaction, when catalyzed by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can produce thio-substituted cyclobutanes with high diastereoselectivity (>95:5 dr). rsc.orgnih.gov The subsequent oxidation of the sulfide to a sulfone, a common bioisostere for a sulfonamide, can proceed while retaining the stereochemistry of the cyclobutane core. Furthermore, the use of chiral catalysts, such as chinchona-based squaramides, can enable enantioselective synthesis, providing access to specific stereoisomers. rsc.orgnih.gov

Another approach to achieving diastereoselectivity is through the [2+2] cycloaddition of precursors. For instance, the photochemical cycloaddition of chalconoid precursors has been utilized to produce cyclobutane derivatives. researchgate.net The stereochemical outcome of such reactions can often be influenced by the reaction conditions and the nature of the substituents on the starting materials.

The following table summarizes key findings from recent research on the diastereoselective synthesis of substituted cyclobutanes:

| Method | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Key Findings |

| Sulfa-Michael Addition | Cyclobutenes and Thiols | DBU | >95:5 | Highly diastereoselective synthesis of thio-substituted cyclobutanes. rsc.orgnih.gov |

| Enantioselective Sulfa-Michael Addition | N-acyl-oxazolidinone-substituted cyclobutene (B1205218) and thiols | Chiral chinchona-based squaramide | up to 99.7:0.3 er | Provides access to enantiopure thio-cyclobutanes. rsc.orgnih.gov |

| Michael Addition | Cyclobutenes and N-heterocycles | - | - | Efficient formation of heterocyclic aminocyclobutane esters and amides. nih.gov |

| Ring Contraction | Substituted Pyrrolidines | Iodonitrene chemistry | - | Stereospecific synthesis of multisubstituted cyclobutanes. acs.org |

For a molecule like this compound, where the stereocenter is on the ethyl chain rather than the ring, diastereoselectivity would be controlled during the formation of that stereocenter. If a chiral center were present on the cyclobutane ring as well, the relationship between the substituents (cis or trans) would be critical and would be established during the ring-forming or ring-functionalization steps.

Scalability Considerations for Cyclobutane-Containing Sulfonamide Production

The transition of a synthetic route from laboratory scale to industrial production presents numerous challenges, and the synthesis of cyclobutane-containing sulfonamides is no exception. Key considerations for scalability include the cost and availability of starting materials, the safety and environmental impact of the reagents and reaction conditions, the robustness and reproducibility of the synthetic steps, and the ease of purification of the final product.

For the synthesis of this compound and its analogues, the scalability of the cyclobutane-forming step is a primary concern. While photochemical [2+2] cycloadditions can be effective on a lab scale, their scale-up can be challenging due to the need for specialized equipment and potential issues with light penetration in large reaction vessels. researchgate.net Alternative methods, such as those starting from commercially available bromocyclobutanes, may offer a more scalable entry point to the cyclobutane core. nih.gov

The synthesis of the sulfonamide moiety itself generally involves well-established and scalable reactions. The classical approach of reacting a sulfonyl chloride with an amine (or ammonia for a primary sulfonamide) is widely used in industry. nih.gov However, the preparation of the requisite sulfonyl chloride can sometimes be problematic. More recent methods, such as the direct synthesis of primary sulfonamides from organometallic reagents and a sulfinylamine reagent like t-BuONSO, offer a convenient one-step process that may be amenable to scale-up. nih.gov

A summary of scalability considerations for key transformations is presented below:

| Synthetic Step | Potential Scalability Issues | Possible Solutions |

| Cyclobutane Ring Formation | Photochemical reactions can be difficult to scale. Use of hazardous reagents. | Utilize commercially available cyclobutane starting materials. Develop catalytic, non-photochemical cycloadditions. |

| Functional Group Interconversion | Use of stoichiometric, hazardous reagents (e.g., strong acids/bases, reactive intermediates). | Develop catalytic and more environmentally benign transformations. |

| Sulfonamide Formation | Generation and handling of unstable sulfonyl chlorides. | Employ modern methods using SO₂ surrogates or direct sulfonamidation reactions. nih.gov |

| Purification | Chromatographic purification is not ideal for large-scale production. | Develop crystallization-based purification methods. |

Advanced Theoretical and Computational Studies of 2 Cyclobutylethane 1 Sulfonamide

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical investigations provide a detailed picture of the molecule's behavior at the electronic level. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic properties, and the conformational landscape with high accuracy.

Electronic Structure Analysis and Bonding Characteristics (e.g., S–N interactions)

The electronic structure of 2-Cyclobutylethane-1-sulfonamide is central to its chemical identity. A key area of investigation is the nature of the sulfur-nitrogen (S–N) bond within the sulfonamide group. While classically depicted as a single bond, computational studies on various sulfonamides reveal a more complex interaction. chemrxiv.orgacs.orgnih.gov Using methods like Natural Bond Orbital (NBO) analysis, researchers have probed the degree of π-bonding and hyperconjugation involving the nitrogen lone pair and the sulfur d-orbitals. researchgate.net

Studies combining X-ray absorption spectroscopy (XAS) with density functional theory (DFT) calculations on analogous sulfonamide compounds have shown that there is essentially no S-N π-bonding that involves contributions from the sulfur 3p orbitals. chemrxiv.orgacs.orgnih.gov Instead, the rotational barrier around the S–N axis is primarily influenced by electron repulsion. chemrxiv.orgacs.orgnih.govresearchgate.net The S-N bond length in related tertiary aliphatic sulfonamides can be significantly influenced by the s-character of the nitrogen lone pair, with an increase in s-character leading to a longer S-N bond. researchgate.net

Table 1: Typical Electronic and Bonding Parameters for Aliphatic Sulfonamides from Computational Studies

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| S–N Bond Length | 1.63 - 1.70 Å | Indicates partial double bond character; longer than a typical S=N but shorter than a pure S-N single bond. researchgate.net |

| S=O Bond Length | ~1.43 Å | Typical for sulfonyl groups, indicating strong, polarized double bonds. |

| NBO Charge on N | Negative (e.g., -0.8 to -1.0) | Highlights the high electron density on the nitrogen atom. |

| NBO Charge on S | Positive (e.g., +1.2 to +1.5) | Shows the electron-withdrawing effect of the oxygen atoms, making sulfur highly electrophilic. |

Conformational Landscape Analysis of the Sulfonamide and Cyclobutane (B1203170) Moieties (e.g., eclipsed vs. staggered arrangements)

The flexibility of this compound allows it to adopt multiple conformations, which are crucial for its interactions and properties.

Cyclobutane Moiety: The four-membered cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com One carbon atom typically deviates from the plane of the other three by about 25 degrees. dalalinstitute.com This puckered state is in rapid equilibrium at room temperature. dalalinstitute.com The substituent at the C2 position is known to modulate the conformational preference of the ring-puckering. figshare.com

Sulfonamide Moiety: The geometry around the S-N bond is of significant interest. Theoretical studies on simple sulfonamides like HS(O)2NH2 have shown that the eclipsed arrangement of the NH2 and SO2 groups is the most stable conformation. researchgate.net Rotational spectroscopy studies on various benzensulfonamides confirm a preference for a conformation where the amino group is in an eclipsed configuration. mdpi.com The barrier to rotation around the S-N bond can be substantial, a result of electronic repulsion being the dominant force. acs.orgnih.gov

The ethyl linker between these two moieties adds further degrees of freedom, allowing for various staggered and gauche arrangements that computational methods can systematically explore to identify the global minimum energy structure. wustl.edu

Geometry Optimization Methodologies (e.g., DFT, Hartree-Fock, ab initio methods like B3LYP/6-311++G(3df,2p), MP2)

Geometry optimization is a computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com Several methodologies are employed, each with a different balance of accuracy and computational cost.

Hartree-Fock (HF): This is a foundational ab initio method that solves the Schrödinger equation in an approximate way by considering each electron in the mean field of the others. It is a good starting point but often requires correction for electron correlation. mdpi.com

Møller–Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by adding electron correlation effects through perturbation theory. nih.gov MP2 is known to be effective for capturing dispersion forces, which can be important in determining conformational preferences. nih.gov

Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry for their favorable balance of accuracy and efficiency. nsf.gov Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density. mdpi.com Hybrid functionals like B3LYP, which mix Hartree-Fock exchange with DFT exchange-correlation, are particularly popular and have shown excellent performance for geometry optimizations and frequency calculations of organic molecules. nih.govnih.govresearchgate.net

Basis Sets: The choice of basis set (e.g., 6-311++G(3df,2p)) is crucial. Larger basis sets with polarization (*) and diffuse functions (+) provide more flexibility to describe the electron distribution, leading to more accurate geometries, especially for systems with lone pairs and potential hydrogen bonds. mdpi.com

Table 2: Comparison of Common Geometry Optimization Methodologies

| Method | Key Features | Typical Application for Sulfonamides |

|---|---|---|

| Hartree-Fock (HF) | Fast, mean-field approximation. | Initial geometry scans, but generally insufficient for final, accurate structures. mdpi.com |

| MP2 | Includes electron correlation. Good for non-covalent interactions. | Accurate conformational energy differences and geometries where dispersion is key. nih.govresearchgate.net |

| DFT (e.g., B3LYP) | Excellent accuracy-to-cost ratio. Includes electron correlation effects. | The most common method for optimizing geometries, calculating vibrational frequencies, and electronic properties of sulfonamides. nsf.govnih.govresearchgate.net |

Intramolecular Interactions: Hydrogen Bonding Networks and Stability

Within the this compound molecule, the sulfonamide group (-SO₂NH₂) provides both a hydrogen bond donor (the N-H proton) and hydrogen bond acceptors (the two sulfonyl oxygens). While intermolecular hydrogen bonding is a defining feature of sulfonamides in the solid state nih.govnih.gov, intramolecular hydrogen bonds can also play a role in stabilizing specific conformations.

Computational studies can predict the existence and strength of such interactions. For instance, a conformation that allows the N-H proton to interact with one of the sulfonyl oxygens, forming a pseudo-five- or six-membered ring, could represent a local energy minimum. nih.gov Methods like Atoms-in-Molecules (AIM) and NBO analysis can be used to characterize these weak bonds, identifying bond critical points and quantifying the stabilization energy. researchgate.net Molecular modeling suggests that for isolated molecules in the gas phase, a stabilizing intramolecular interaction can exist between the sulfonamide proton and the sulfonyl lone pairs. optica.org

Theoretical Prediction of Molecular Acidity and Related Parameters for Sulfonamides

The hydrogen atom on the sulfonamide nitrogen is acidic, and its pKa is a critical parameter influencing the molecule's behavior in biological and chemical systems. Computational chemistry provides powerful tools for predicting acidity, often with an accuracy that can guide experimental work. acs.orgresearchgate.net

The prediction is typically done by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in both the gas phase and in solution.

Gas-Phase Acidity: This is the enthalpy change for the reaction R-SO₂NH₂ → R-SO₂NH⁻ + H⁺ in the gas phase. It is calculated directly from the optimized energies of the neutral sulfonamide and its conjugate base (anion). Studies on a range of sulfonamides show calculated gas-phase acidities in the range of 1320–1420 kJ/mol. researchgate.netnih.govacs.org

Aqueous pKa Prediction: To predict the pKa in water, the gas-phase energies are combined with solvation free energies calculated using implicit solvent models like the SMD model or COSMO-RS. acs.org High-level quantum chemical methods, such as the DSD-PBEP86-D3(BJ) double-hybrid functional with a large basis set (aug-cc-pVTZ), have been shown to predict the pKa values of primary and secondary sulfonamides with a mean accuracy of about 0.9 pKa units. acs.orgresearchgate.net

Molecular Modeling and Dynamics Simulations Applied to Cyclobutane-Sulfonamide Systems

While quantum chemical calculations provide a static picture of molecules at their energy minima, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (like water) at a finite temperature. dovepress.com

For a system like this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule for nanoseconds or longer, MD can reveal the transitions between different conformations, such as the puckering of the cyclobutane ring and rotation around the various single bonds. figshare.comusf.edu

Analyze Solvation: Placing the molecule in a simulated box of water molecules allows for the detailed study of its hydration shell and the specific hydrogen bonds it forms with water.

Study Interactions: In drug discovery research, MD simulations are crucial for understanding how a ligand like a sulfonamide derivative binds to a target protein, showing the stability of the binding pose and the key interactions that hold it in place. mdpi.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Force fields like AMBER and OPLS are commonly used for biomolecular simulations. mdpi.com

Computational Studies of Molecular Recognition and Binding Affinities (e.g., molecular docking, free binding energy calculations)

Extensive searches of publicly available scientific literature and chemical databases have revealed a notable absence of specific computational studies on the molecular recognition and binding affinities of this compound. While computational methods such as molecular docking and free binding energy calculations are powerful tools for elucidating the interactions of small molecules with biological targets, it appears that this compound has not yet been the subject of such detailed in silico investigations.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.govrjb.ro This method is instrumental in understanding the binding mode and affinity of a ligand. Similarly, free binding energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), provide a more quantitative prediction of the binding affinity. chemrxiv.orgresearchgate.netnih.govnih.gov

The sulfonamide functional group, a key feature of this compound, is a well-known pharmacophore present in numerous approved drugs. rjb.ro Computational studies on various other sulfonamide-containing molecules have demonstrated their ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with a wide range of protein targets. nih.govchemrxiv.orgnih.govqub.ac.uk These studies often reveal critical amino acid residues involved in the binding and provide insights into the structure-activity relationships of these compounds. qub.ac.uk

However, without specific research on this compound, any discussion of its potential binding partners, interaction modes, or binding affinities would be purely speculative. The unique combination of the cyclobutane ring and the ethylsulfonamide moiety would undoubtedly influence its steric and electronic properties, leading to a distinct interaction profile.

The lack of published data in this area indicates a potential opportunity for future research. Computational studies on this compound could involve:

Target Identification: Utilizing inverse docking or other computational approaches to identify potential biological targets.

Molecular Docking: Simulating the binding of this compound to the identified targets to predict binding poses and key interactions.

Molecular Dynamics Simulations: Assessing the stability of the predicted protein-ligand complexes and observing the dynamic behavior of the interactions over time.

Binding Free Energy Calculations: Quantifying the binding affinity to rank potential targets and guide further experimental validation.

Such studies would be invaluable in uncovering the potential biological activities of this compound and could pave the way for its development in various therapeutic areas. Until such research is conducted and published, the molecular recognition and binding affinity profile of this specific compound remains to be elucidated.

Structure Activity Relationship Sar and Structural Biology Implications of the 2 Cyclobutylethane 1 Sulfonamide Motif

Conformational Restriction and its Impact on Molecular Function

A primary advantage of integrating a cyclobutane (B1203170) ring is the resulting conformational restriction. ru.nlresearchgate.net Flexible molecules often incur an entropic penalty upon binding to a target protein because their rotatable bonds become fixed. nih.gov By replacing a flexible linker, such as an ethyl group, with a more rigid cyclobutane structure, the number of accessible conformations is limited. nih.gov This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic cost of binding and, consequently, enhanced binding affinity. researchgate.net

The puckered nature of the cyclobutane ring allows it to lock the conformation of a molecule, which can be crucial for its function. nih.gov For instance, in certain enzyme inhibitors, the rigid cyclobutane scaffold can position key pharmacophoric groups, like a sulfonamide NH, in the optimal orientation for forming critical hydrogen bonds with amino acid residues in the active site. ru.nl This conformational rigidity can also improve selectivity for specific enzyme isoforms. ru.nlresearchgate.net

Steric and Electronic Contributions of the Cyclobutyl Substituent to Sulfonamide Functionality

The cyclobutyl group imparts distinct steric and electronic properties to the sulfonamide moiety. nih.govresearchgate.net Sterically, the three-dimensional and puckered shape of the cyclobutane ring can provide bulk and occupy specific pockets within a protein's binding site. nih.gov This can lead to increased van der Waals interactions and improved potency. nih.gov The substitution pattern on the cyclobutane ring (e.g., cis or trans) can further fine-tune these steric interactions, leading to significant differences in biological activity. ru.nl

Pharmacophore Directionality and Spatial Arrangement via the Cyclobutane Scaffold

The rigid, three-dimensional structure of the cyclobutane ring serves as an excellent scaffold for controlling the spatial arrangement and directionality of pharmacophoric elements. nih.govresearchgate.net In drug design, a pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. The cyclobutane scaffold allows for precise positioning of substituents, directing them into favorable orientations within a binding pocket. nih.gov

This is particularly important for establishing specific interactions like hydrogen bonds and hydrophobic contacts. nih.gov For example, a 1,3-disubstituted cyclobutane can act as a rigid linker, ensuring that two functional groups are held at a specific distance and orientation relative to each other. nih.gov This controlled geometry can be the deciding factor in whether a molecule effectively binds to its target. ru.nl The ability to create distinct cis and trans isomers further expands the possibilities for spatial arrangements, allowing for the exploration of different binding modes. ru.nl

Cyclobutane as a Bioisosteric Replacement for Aromatic or Acyclic Moieties in Sulfonamides

The cyclobutane ring is increasingly utilized as a bioisostere for other chemical groups, most notably aromatic rings like phenyl groups, and flexible acyclic fragments. nih.govnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a molecule. tandfonline.com Replacing a planar aromatic ring with a three-dimensional, saturated cyclobutane ring can lead to several advantages. nih.gov

Saturated molecules often better complement the spatial arrangements of protein binding sites compared to their flat aromatic counterparts. nih.gov This can result in stronger binding affinities. Furthermore, replacing an aromatic ring with a cyclobutane can improve physicochemical properties such as solubility and metabolic stability by increasing the fraction of sp3-hybridized carbons (Fsp3). nih.gov For instance, the replacement of a fluorophenyl group with a bicyclo[1.1.1]pentane (a related strained ring system) in a γ-secretase inhibitor led to equipotent enzyme inhibition with significantly improved permeability and solubility. acs.org While not a direct replacement in a sulfonamide, this highlights the potential benefits of such a bioisosteric switch. The cyclobutane ring can mimic the space-filling properties of an aromatic ring while offering a different electronic and conformational profile. nih.gov

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Phenyl Ring | Cyclobutyl Ring | Improved 3D complementarity to binding sites, increased Fsp3 character leading to better solubility and metabolic stability. nih.govnih.gov |

| Flexible Alkyl Chain | Cyclobutane Scaffold | Conformational restriction leading to lower entropic penalty upon binding and potentially higher affinity. nih.govresearchgate.net |

Ligand-Target Interactions: Hydrophobic Pocket Occupancy by the Cyclobutyl Ring

The non-polar nature of the cyclobutyl ring makes it well-suited for occupying hydrophobic pockets within a protein's binding site. nih.govnih.gov Hydrophobic interactions are a major driving force in protein-ligand binding and protein folding. nih.gov The desolvation of the cyclobutyl group as it enters a hydrophobic pocket can contribute favorably to the binding energy. ru.nl

X-ray co-crystal structures of cyclobutane-containing ligands bound to their protein targets have provided direct evidence of this phenomenon. nih.gov These structures show the cyclobutyl ring fitting snugly into hydrophobic subpockets, often defined by non-polar amino acid residues such as leucine, isoleucine, and valine. nih.gov This precise fit maximizes van der Waals contacts and can significantly enhance the potency of the inhibitor. nih.gov The ability of the cyclobutyl ring to effectively fill these hydrophobic spaces is a key aspect of its utility in the design of potent and selective drug candidates. nih.gov

Spectroscopic and Crystallographic Characterization of 2 Cyclobutylethane 1 Sulfonamide Analogues

Advanced Spectroscopic Methods for Structural Elucidation (e.g., ¹H-NMR, FT-IR)

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination of 2-cyclobutylethane-1-sulfonamide and its analogues. Proton nuclear magnetic resonance (¹H-NMR) and Fourier-transform infrared (FT-IR) spectroscopy, in particular, provide detailed insights into the molecular framework.

In ¹H-NMR spectroscopy, the chemical shifts and coupling patterns of the protons are indicative of their local electronic environment. For a compound like this compound, the spectrum would be expected to exhibit distinct signals for the protons on the cyclobutane (B1203170) ring, the ethyl bridge, and the sulfonamide NH2 group. The protons on the cyclobutane ring typically appear in the upfield region, and their complex splitting patterns can provide information about the puckered conformation of the ring. dalalinstitute.com The methylene (B1212753) protons of the ethyl group adjacent to the sulfonyl group would be deshielded and appear at a lower field compared to the methylene group adjacent to the cyclobutane. The protons of the sulfonamide group are expected to be the most deshielded and may appear as a broad singlet.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. researchgate.net The sulfonamide group exhibits strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1325–1300 cm⁻¹ and 1160–1140 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide group usually appear as two distinct bands in the region of 3400–3200 cm⁻¹. The presence of the cyclobutane and ethyl fragments would be confirmed by C-H stretching and bending vibrations.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

| CH₂-SO₂ | 3.1 - 3.5 | Triplet |

| CH₂-Cyclobutane | 1.8 - 2.2 | Multiplet |

| Cyclobutane CH | 1.5 - 2.0 | Multiplet |

| Cyclobutane CH₂ | 1.4 - 1.9 | Multiplet |

Table 2: Characteristic FT-IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| C-H (Aliphatic) | Stretch | 2950 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretch | 1325 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1140 |

| S-N (Sulfonamide) | Stretch | 950 - 900 |

Single Crystal X-ray Diffraction Analysis of Conformational Preferences and Intermolecular Forces

A key aspect of the crystal structure of sulfonamides is the network of intermolecular interactions, which are dominated by hydrogen bonds involving the sulfonamide group. nih.govnih.gov The N-H protons of the sulfonamide act as hydrogen bond donors, while the sulfonyl oxygens serve as acceptors. nih.govnih.gov These interactions typically lead to the formation of well-defined supramolecular motifs, such as dimers or chains, which dictate the packing of the molecules in the crystal lattice. researchgate.netmdpi.com The specific hydrogen bonding patterns can be influenced by the steric bulk and conformational flexibility of the cyclobutylethyl substituent. In addition to strong N-H···O hydrogen bonds, weaker C-H···O interactions may also play a role in stabilizing the crystal structure.

Table 3: Illustrative Crystallographic Data for a Hypothetical this compound Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.5 |

| Volume (ų) | 1002 |

| Z | 4 |

| Hydrogen Bond Motif | N-H···O dimer |

Future Perspectives and Emerging Research Avenues for 2 Cyclobutylethane 1 Sulfonamide

Rational Design of Next-Generation Cyclobutane-Sulfonamide Derivatives

The rational design of next-generation analogues of 2-cyclobutylethane-1-sulfonamide will be pivotal in unlocking its therapeutic potential. This approach involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The cyclobutane (B1203170) ring, in particular, offers a unique scaffold that can be leveraged to achieve conformational restriction and orient pharmacophoric features in a desirable three-dimensional space. nih.govnih.gov

Future design strategies could focus on several key areas. Firstly, substitution on the cyclobutane ring could be explored to probe interactions with hydrophobic pockets in target proteins. Secondly, modification of the sulfonamide group is a well-established strategy in medicinal chemistry to modulate binding affinity and physicochemical properties. nih.gov The ethyl linker could also be altered in length or rigidity to optimize the spatial relationship between the cyclobutane and sulfonamide moieties.

Table 1: Potential Strategies for Rational Design of this compound Derivatives

| Structural Modification | Rationale | Potential Impact |

|---|---|---|

| Alkyl or aryl substitution on the cyclobutane ring | To explore hydrophobic interactions and improve target affinity. | Enhanced potency and selectivity. |

| Introduction of polar functional groups on the cyclobutane ring | To improve solubility and introduce new hydrogen bonding interactions. | Improved pharmacokinetic profile. |

| N-alkylation or N-arylation of the sulfonamide | To modulate binding interactions and cell permeability. | Altered target specificity and bioavailability. |

| Replacement of the ethyl linker with a more rigid unit (e.g., vinyl, ethynyl) | To reduce conformational flexibility and lock in an active conformation. | Increased potency and selectivity. |

| Bioisosteric replacement of the sulfonamide group | To improve metabolic stability and reduce potential off-target effects. | Enhanced drug-like properties. |

Integration of Advanced Computational and Experimental Methodologies

The development of this compound and its derivatives will be significantly accelerated by the integration of advanced computational and experimental techniques. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into potential biological targets and guide the design of new analogues. researchgate.netnih.gov Density Functional Theory (DFT) calculations can further elucidate the electronic properties and reactivity of these molecules. nih.gov

These computational predictions must be validated through rigorous experimental testing. High-throughput screening (HTS) can be employed to rapidly assess the activity of a library of derivatives against a panel of biological targets. Hits from HTS can then be further characterized using a suite of biophysical and biochemical assays. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, will be indispensable for confirming the structure of synthesized compounds and elucidating their binding modes with target proteins. mdpi.com

Table 2: Integrated Methodologies for the Study of this compound

| Methodology | Application | Expected Outcome |

|---|---|---|

| Computational | ||

| Molecular Docking | Virtual screening against libraries of biological targets. | Identification of potential protein targets. |

| QSAR | To correlate structural features with biological activity. | Predictive models for designing more potent compounds. |

| DFT Calculations | To understand electronic structure and reactivity. | Insights into chemical stability and reaction mechanisms. |

| Experimental | ||

| High-Throughput Screening | To test a large number of derivatives for biological activity. | Identification of lead compounds for further development. |

| In Vitro Enzyme Assays | To determine the inhibitory potency against specific enzymes. | Quantitative measure of biological activity (e.g., IC50). |

| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its target. | Detailed understanding of the binding mode and structure-activity relationships. |

| NMR Spectroscopy | To confirm the chemical structure and study conformational dynamics. | Structural verification and insights into solution behavior. |

Exploration of Novel Biological Targets Amenable to Cyclobutane-Sulfonamide Modulation

The sulfonamide moiety is a well-known pharmacophore present in a wide range of clinically approved drugs with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govajchem-b.comajchem-b.com The unique structural features of this compound, particularly the cyclobutane ring, may confer affinity and selectivity for novel biological targets.

Future research should aim to explore a broad range of potential targets. Given the prevalence of sulfonamides as enzyme inhibitors, key enzyme families such as kinases, proteases, and metabolic enzymes represent promising starting points. For instance, sulfonamides have been identified as inhibitors of carbonic anhydrases, which are involved in various physiological and pathological processes. nih.gov The conformational constraint imposed by the cyclobutane ring could be exploited to target the active sites of specific enzymes with high selectivity. nih.gov Furthermore, the potential for these compounds to modulate protein-protein interactions or ion channels should not be overlooked.

Table 3: Potential Biological Targets for this compound Derivatives

| Potential Biological Target Class | Rationale | Therapeutic Area |

|---|---|---|

| Carbonic Anhydrases | Sulfonamide is a classic zinc-binding group for this enzyme class. | Glaucoma, Edema, Cancer. nih.gov |

| Kinases (e.g., JAK, PIM-1) | The scaffold could fit into the ATP-binding pocket. | Cancer, Inflammation. researchgate.netnih.gov |

| Dihydropteroate (B1496061) Synthase (DHPS) | A primary target for antibacterial sulfonamides. | Infectious Diseases. nih.gov |

| α-Glucosidase | Sulfonamides have shown inhibitory activity against this enzyme. | Diabetes. nih.gov |

| Integrins | Cyclobutane cores have been used in antagonists for this target class. | Cancer, Inflammation. nih.govrsc.org |

| Pyruvate Kinase M2 (PKM2) | Novel sulfonamides have been identified as activators of this enzyme. | Cancer. rsc.org |

常见问题

Q. Example Data :

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Eserine (Ref.) | 0.04 ± 0.0001 | 0.85 ± 0.00 |

| Hypothetical Derivative | 82.93 ± 0.15 | 45.65 ± 0.48 |

Advanced: How can contradictory results in enzyme inhibition assays (e.g., variable IC₅₀ values) be systematically resolved?

Answer:

Contradictions may arise from assay conditions or compound stability:

Reproducibility Checks : Repeat assays across multiple batches.

Stability Analysis : Perform HPLC or LC-MS to verify compound integrity post-assay .

Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.

Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Case Study : If IC₅₀ varies between 45–85 µM, evaluate buffer pH (optimal: 8.0 for cholinesterases) or solvent effects (DMSO >1% may denature enzymes).

Advanced: What computational strategies are effective for predicting the binding mode of this compound to enzyme targets?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE/BChE active sites.

MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability.

Pharmacophore Mapping : Identify critical sulfonamide and cyclobutyl moieties for hydrogen bonding/hydrophobic interactions .

Validation : Compare computational ΔG (binding energy) with experimental IC₅₀ values.

Advanced: How can researchers address solubility challenges during in vitro assays with this compound?

Answer:

Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

pH Adjustment : Solubilize in mildly basic buffers (pH 7.4–8.5) to exploit sulfonamide ionization.

Surfactant Addition : Incorporate Tween-80 (0.01%) to enhance dispersion .

Note : Confirm solubility via nephelometry or UV-Vis spectroscopy at λ_max.

Advanced: What strategies are recommended for resolving synthetic byproducts or impurities in this compound batches?

Answer:

HPLC-PDA/MS Analysis : Identify impurities via retention time and fragmentation patterns.

Process Optimization : Reduce side reactions by lowering reaction temperature or using slow sulfonyl chloride addition.

Recrystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to isolate pure product .

Example : If a byproduct (e.g., N-cyclobutyl ethanesulfonamide) is detected, adjust amine:sulfonyl chloride stoichiometry to 1:1.05.

Advanced: How should researchers design studies to evaluate the metabolic stability of this compound?

Answer:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH.

LC-MS/MS Quantification : Monitor parent compound depletion over time.

Metabolite ID : Use high-resolution MS (HRMS) to detect hydroxylation or sulfonamide cleavage products .

Key Parameters : Calculate t₁/₂ (half-life) and intrinsic clearance (Cl_int).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。